REACTION_CXSMILES
|
CO[C:3]1[CH:14]=[CH:13][C:6]2[CH:7]=[CH:8][CH2:9][C:10](=[O:12])[NH:11][C:5]=2[CH:4]=1.[C:15](O)(=[O:17])C>[Pd]>[CH3:15][O:17][C:6]1[CH:13]=[CH:14][C:3]2[CH2:4][CH2:5][NH:11][C:10](=[O:12])[CH2:9][C:8]=2[CH:7]=1
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Name
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8-methoxy-1,3-dihydro-2H-benzazepin-2-one
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Quantity
|
56.8 g
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Type
|
reactant
|
Smiles
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COC1=CC2=C(C=CCC(N2)=O)C=C1
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Name
|
|
Quantity
|
600 mL
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Type
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reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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5 g
|
Type
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catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The catalyst is removed by suction
|
Type
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FILTRATION
|
Details
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filtering
|
Type
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DISTILLATION
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Details
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the acetic acid is distilled off in vacuo
|
Type
|
ADDITION
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Details
|
The residue is mixed with water
|
Type
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CUSTOM
|
Details
|
the precipitate obtained
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=CC2=C(CC(NCC2)=O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |